Methyl 3-((2-bromoethyl)sulfonyl)propanoate
Overview
Description
Methyl 3-((2-bromoethyl)sulfonyl)propanoate is an organic compound with the molecular formula C6H11BrO4S. It is a versatile building block in organic synthesis, often used in the preparation of various complex molecules due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((2-bromoethyl)sulfonyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxypropanoic acid with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 2-bromoethanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-bromoethyl)sulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propanoates depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: The major product is the sulfone derivative.
Scientific Research Applications
Methyl 3-((2-bromoethyl)sulfonyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((2-bromoethyl)sulfonyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-((2-chloroethyl)sulfonyl)propanoate
Uniqueness
Methyl 3-((2-bromoethyl)sulfonyl)propanoate is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility that similar compounds may lack .
Properties
IUPAC Name |
methyl 3-(2-bromoethylsulfonyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZJABCXCNHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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